tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate
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Overview
Description
Tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate is a chemical compound with the molecular formula C14H21NO3. It has a molecular weight of 251.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h5,7H,4,6,8-10H2,1-3H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Scientific Research Applications
- This compound has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans . These compounds can be used for the preparation of other potential biologically active heterocyclic compounds .
- The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been studied . This reaction resulted in a mixture of isomeric condensation products .
- The structure of these products was determined based on their spectral parameters, elemental compositions, and chemical transformations .
- Treatment of these products with hydrazine hydrate led to the formation of fused spirocyclic pyrazoles .
Organic Chemistry
Medicinal Chemistry
- This compound reacts with N,N-dimethylformamide dimethyl acetal to give a mixture of isomeric condensation products .
- These products were separated based on their different solubilities in hexane .
- Treatment of these products with hydrazine hydrate led to the formation of fused spirocyclic pyrazoles .
- These pyrazoles were readily acylated at the NH nitrogen atom under typical conditions .
- This compound has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans .
- These compounds can be used for the preparation of other potential biologically active heterocyclic compounds .
Synthesis of Spirocyclic Pyrazoles
Preparation of Biologically Active Heterocyclic Compounds
Synthesis of Novel Compounds
- Synthesis of Fused Spirocyclic Pyrazoles
- This compound reacts with N,N-dimethylformamide dimethyl acetal to give a mixture of isomeric condensation products .
- These products were separated due to their different solubilities in hexane .
- Treatment of these products with hydrazine hydrate led to the formation of fused spirocyclic pyrazoles .
- These pyrazoles were readily acylated at the NH nitrogen atom under typical conditions .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . It’s important to handle this compound with appropriate safety measures.
properties
IUPAC Name |
tert-butyl 2-oxo-7-azaspiro[4.5]dec-3-ene-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h5,7H,4,6,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQASDNWAOBMNEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate |
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